2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)8-4-5-11-10(12-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIPCXHJFTJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethanol derivative reacts with a suitable leaving group on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2-position of pyrimidine-4-carboxylic acid derivatives is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-4-Carboxylic Acid Derivatives
*Calculated based on molecular formula.
Key Observations :
- Electron-Donating vs.
- Thioether analogs (e.g., 3a–3c) are used in covalent inhibition strategies targeting enzymatic warheads . Cyclobutylmethoxy derivatives may offer improved pharmacokinetics due to reduced oxidation susceptibility compared to thioethers.
Physicochemical Properties
- Solubility : Thioether and pyridyl derivatives exhibit moderate aqueous solubility due to polar functional groups, whereas cyclobutylmethoxy analogs may display higher lipophilicity, favoring membrane permeability .
- Thermal Stability : Melting points for thioether derivatives range from 204–205°C (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) , while pyridyl derivatives like CppH form stable crystalline complexes with transition metals .
Biological Activity
2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclobutylmethoxy group and a carboxylic acid functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its interaction with biological targets.
The biological activity of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may influence various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Modulation of Signaling Pathways : It may interact with signaling pathways such as those involving apoptosis and cell cycle regulation.
Antimicrobial Activity
Studies have demonstrated that 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values indicate its potency against specific pathogens.
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of the p53 signaling pathway.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multi-drug resistant organisms .
- Anticancer Potential : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- First Aid Measures : For skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing . For eye exposure, flush with water using an eyewash station and seek medical attention .
- Storage : Store in a cool, dry place away from oxidizers and strong acids. Ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers characterize the purity and structural integrity of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : Quantify purity and detect impurities (e.g., residual solvents or byproducts).
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on cyclobutylmethoxy and pyrimidine proton signals .
- Elemental Analysis : Verify empirical formula (e.g., CHNO) and molecular weight (208.22 g/mol) .
Q. What solvents are optimal for dissolving 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid in synthetic workflows?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Methanol | ~20 | Limited solubility at RT |
| Dichloromethane | ~10 | Use for non-polar reactions |
- Recommendation : Pre-warm DMSO to 40°C for complete dissolution. Avoid aqueous buffers unless neutralized .
Advanced Research Questions
Q. How can solvent polarity and proticity influence the nucleophilic substitution reactions of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Use UV-Vis spectroscopy to monitor intermediate formation .
- Solvent Effects : Polar aprotic solvents stabilize transition states via dipole interactions, accelerating substitution. Protic solvents may hydrogen-bond with the leaving group, slowing reactivity .
- Example : In DMF, cyclobutylmethoxy group displacement by amines occurs 3× faster than in ethanol due to reduced solvation of nucleophiles .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Data Validation :
Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature).
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if initial data from cell-based assays conflict .
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted cyclobutylmethanol) that may skew results .
Q. How can computational modeling optimize the design of 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid derivatives for enzyme inhibition?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases). Focus on pyrimidine-carboxylic acid interactions with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of derivative-enzyme complexes. Analyze RMSD (root-mean-square deviation) to prioritize stable binders .
Experimental Design & Data Analysis
Q. What experimental controls are critical when assessing the antimicrobial activity of this compound?
- Methodological Answer :
- Negative Controls : Solvent-only (e.g., DMSO) to exclude vehicle effects.
- Positive Controls : Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Biological Replicates : Use ≥3 independent cultures to account for microbial variability .
Q. How can researchers mitigate side reactions during functionalization of the pyrimidine ring?
- Methodological Answer :
- Protection-Deprotection : Temporarily block the carboxylic acid group with tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted esterification .
- Temperature Control : Conduct reactions at 0–5°C to suppress cyclobutylmethoxy group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
